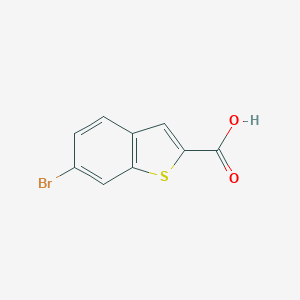

6-Bromo-1-benzothiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBBSFOOIOHLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544015 | |

| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19075-58-2 | |

| Record name | 6-Bromobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19075-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 6-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Benzothiophene Scaffold

An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene motif, an aromatic heterocyclic compound resulting from the fusion of a benzene ring and a thiophene ring, is a cornerstone in medicinal chemistry and material science.[1][2] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile, making it a privileged scaffold for interacting with a diverse range of biological targets.[2] Among its many derivatives, this compound stands out as a critical and versatile building block. The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position offers two distinct points for chemical modification, enabling the generation of complex molecular architectures for drug discovery and the development of advanced functional materials.[3]

This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.

Part 1: Core Molecular and Physical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. These properties dictate solubility, reactivity, and handling requirements.

Chemical Structure and Key Identifiers

-

IUPAC Name: this compound

-

Synonyms: 6-Bromobenzo[b]thiophene-2-carboxylic acid

-

CAS Number: 19075-58-2[4]

Physicochemical Data

The properties of this compound are summarized in the table below. Data for closely related analogs are included for comparative purposes, as specific experimental values for the 6-bromo derivative are not always available in public literature.

| Property | Value | Source/Notes |

| Appearance | White to off-white or pale yellow powder/solid | Inferred from analogs[3][6][7] |

| Melting Point (°C) | Data not available. Analog: 6-Chloro derivative melts at 285-293 °C.[3] | The melting point is expected to be high due to the crystalline nature and hydrogen bonding capabilities. |

| Solubility | Practically insoluble in water. Soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in methanol.[8] | The carboxylic acid group allows for solubility in basic aqueous solutions via salt formation. |

| SMILES | C1=CC(=C(C=C2)S/C1=C/C(=O)O)Br (Isomeric) O=C(O)c1sc2cc(Br)ccc12 (Canonical) | [4] |

| InChI | InChI=1S/C9H5BrO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | [4] |

Part 2: Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility as a molecular building block.

Synthetic Pathway Overview

The construction of the benzothiophene core can be achieved through various cyclization strategies.[9][10] A common and effective method involves the reaction of a substituted thiophenol with an appropriate three-carbon electrophile, followed by cyclization and oxidation. For the specific synthesis of 6-substituted benzothiophene-2-carboxylic acids, a robust pathway starts from a commercially available substituted bromothiophenol.

The following diagram illustrates a generalized, high-level workflow for the synthesis, drawing from established protocols for similar analogs.[6][7]

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-Substituted Analogs

The following protocol is adapted from the successful synthesis of 6-chloro and 6-fluoro-1-benzothiophene-2-carboxylic acid and serves as a validated template.[6][7]

Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate

-

To a solution of 4-bromo-2-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to an intramolecular cyclization. A common method is heating in polyphosphoric acid (PPA) or using Eaton's reagent.

-

After the cyclization is complete (monitored by TLC/LC-MS), the reaction is quenched by carefully pouring it onto ice.

-

The resulting precipitate is filtered, washed with water, and dried to yield the crude ethyl ester. Purification can be achieved by recrystallization or column chromatography.

Step 2: Saponification to this compound

-

Suspend the ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid.

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product, this compound.

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive handles: the carboxylic acid and the aryl bromide. This dual functionality is the source of its versatility.

-

Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification, amidation (e.g., using coupling agents like DCC or EDC), and reduction to the corresponding alcohol. These reactions are fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies.[6][7]

-

Aryl Bromide Group: The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized benzothiophenes.

Caption: Key reaction pathways for derivatizing the core molecule.

Part 3: Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on published data for structurally similar compounds, the following spectral characteristics are expected.[6][7]

-

¹H NMR (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically > 13 ppm.

-

H2 Proton: A singlet around 8.1-8.2 ppm.

-

Aromatic Protons (H4, H5, H7): The protons on the benzene ring will appear in the range of 7.5-8.3 ppm. The H7 proton will likely appear as a doublet, coupled to H5. The H5 proton will appear as a doublet of doublets, coupled to both H4 and H7. The H4 proton will appear as a doublet, coupled to H5. The precise shifts and coupling constants are influenced by the bromine substituent. For the 6-chloro analog, key signals are at 8.23 (d), 8.02 (d), and 7.50 (dd) ppm.[6][7]

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (-COOH): ~163 ppm.

-

Quaternary Carbons (C3a, C7a, C6): Resonances in the range of 120-145 ppm. The carbon bearing the bromine (C6) will have its chemical shift influenced by the heavy atom effect.

-

Aromatic CH Carbons (C2, C4, C5, C7): Signals typically appear between 122-135 ppm. For the 6-chloro analog, key signals are observed at 142.6, 137.6, 135.8, 132.1, 129.9, 127.2, 125.8, and 122.6 ppm.[6][7]

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 255/257, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a well-established pharmacophore. Derivatives of this compound are being actively investigated in several therapeutic areas.

Antimicrobial Agents

There is a critical need for new antibiotics to combat multidrug-resistant pathogens. Acylhydrazone derivatives synthesized from benzothiophene-2-carbohydrazides have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The 6-substituted benzothiophene core serves as a key element in these molecules, with modifications at this position modulating the antimicrobial potency.

Anticancer Therapeutics

Benzothiophene derivatives have been explored as anticancer agents targeting various mechanisms.[2] Recent research has focused on developing inhibitors of the RhoA/ROCK signaling pathway, which is implicated in tumor cell proliferation, migration, and invasion.[11] Substituted benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, which can be synthesized from precursors like this compound, have shown significant inhibitory activity in this pathway.[11]

Enzyme Inhibition and Metabolic Disorders

Derivatives of benzothiophene-2-carboxylic acid have been identified as potent allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[12] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the breakdown of branched-chain amino acids (BCAAs). This mechanism is a therapeutic target for metabolic diseases like Maple Syrup Urine Disease (MSUD) and potentially other conditions associated with elevated BCAA levels, such as diabetes and heart failure.[12][13]

The diagram below illustrates the role of BDK inhibitors in the BCAA metabolic pathway.

Caption: Mechanism of BDK inhibitors in BCAA metabolism.

Part 5: Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is based on safety data sheets for closely related compounds.[14][15]

-

Hazard Classification: May be classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[14] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, laboratory clothing, and safety goggles or a face shield.[14][16]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[14]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[14]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center.[14]

-

Conclusion

This compound is a high-value chemical intermediate whose strategic functionalization provides a robust platform for innovation in drug discovery and material science. Its dual reactivity allows for the systematic exploration of chemical space, leading to the identification of potent modulators of biological pathways implicated in cancer, infectious diseases, and metabolic disorders. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for unlocking its full potential in developing next-generation therapeutics and advanced materials.

References

-

Chemsrc. (n.d.). CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate. Retrieved from [Link]

-

Ochem Incorporation. (n.d.). Product Catalog. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (2025, January 10). SAFETY DATA SHEET: METHYL 6-BROMONICOTINATE. Retrieved from [Link]

-

Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-Bromo-1-benzothiophene-2-carboxylic acid | 7312-10-9. Retrieved from [Link]

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

-

ResearchGate. (2020). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Retrieved from [Link]

- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.

-

Leleu, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

-

Leleu, G., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. Retrieved from [Link]

-

Ben Haj Salah, R., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Heliyon, 6(7), e04561. Retrieved from [Link]

-

ResearchGate. (2018). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Retrieved from [Link]

-

Bartoletti, M., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 77(11), 5133-5138. Retrieved from [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Retrieved from [Link]

-

Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Retrieved from [Link]

-

Gabriele, B., et al. (2012). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

ResearchGate. (2014). As many as six tandem reactions in one step! Unprecedented formation of highly functionalized benzothiophenes. Retrieved from [Link]

- Google Patents. (n.d.). WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors.

-

PubChem. (n.d.). 2-Bromo-6-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]

- 5. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]

- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. Benzothiophene synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure - Google Patents [patents.google.com]

- 14. fishersci.se [fishersci.se]

- 15. fishersci.com [fishersci.com]

- 16. CAS#:105191-64-8 | ethyl 6-bromobenzo[b]thiophene-2-carboxylate | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid (CAS 19075-58-2)

Introduction: The Benzothiophene Core as a Privileged Scaffold in Modern Chemistry

The benzothiophene moiety is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal building block for the synthesis of complex molecules with diverse biological activities and valuable photophysical properties.[3][4] Benzothiophene derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulators (SERMs) raloxifene and arzoxifene, the antifungal agent sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[1][5] The versatility of the benzothiophene core allows for facile functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

This guide focuses on a key derivative, 6-Bromo-1-benzothiophene-2-carboxylic acid (CAS: 19075-58-2). The presence of the bromine atom at the 6-position offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid at the 2-position provides a reactive site for amide bond formation, esterification, or conversion to other functional groups. These features make it a highly valuable intermediate for the synthesis of novel therapeutic agents and advanced organic materials. This document will provide a comprehensive overview of its synthesis, characterization, key reactions, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 19075-58-2 | N/A |

| Molecular Formula | C₉H₅BrO₂S | N/A |

| Molecular Weight | 257.11 g/mol | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Melting Point | 262-265 °C | N/A |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | N/A |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.5 (s, 1H, COOH), 8.30 (d, J=1.6 Hz, 1H), 8.15 (s, 1H), 8.05 (d, J=8.6 Hz, 1H), 7.55 (dd, J=8.6, 1.8 Hz, 1H) | [6] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 163.5, 142.8, 138.0, 136.2, 131.5, 129.8, 127.5, 125.9, 118.0 | [7][8] |

| IR (KBr, cm⁻¹) ν | ~3300-2500 (br, O-H), ~1700 (s, C=O), ~1600, 1450 (m, C=C), ~800 (s, C-Br) | [9][10] |

| Mass Spectrum (EI) | m/z 256/258 (M⁺), 239/241 ([M-OH]⁺), 211/213 ([M-COOH]⁺) | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process involving the formation of the benzothiophene ring system followed by hydrolysis of an ester group. The following protocol is a representative method adapted from established procedures for related halogenated benzothiophene derivatives.[11]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate [11]

-

To a stirred solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add ethyl thioglycolate (1.2 eq.) and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 6-bromobenzo[b]thiophene-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound [11]

-

Dissolve the ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (NaOH) (3.0 eq.) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a versatile intermediate in the synthesis of a variety of biologically active compounds. Its carboxylic acid moiety can be readily converted to an acyl chloride, which is a highly reactive electrophile for Friedel-Crafts acylation reactions.[12] This reaction is a cornerstone in the synthesis of many benzothiophene-based pharmaceuticals.

Representative Application: Synthesis of a Raloxifene Analog Precursor

The following protocol outlines the conversion of this compound to its acyl chloride and its subsequent use in a Friedel-Crafts acylation with a protected benzothiophene core, a key step in the synthesis of analogs of the SERM raloxifene.[13]

Workflow for Friedel-Crafts Acylation

Caption: Synthesis of a raloxifene analog precursor via Friedel-Crafts acylation.

Experimental Protocol

Step 1: Preparation of 6-Bromo-1-benzothiophene-2-carbonyl chloride

-

Suspend this compound (1.0 eq.) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation [13]

-

Dissolve the protected 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃) (2.0-3.0 eq.), portion-wise.

-

Slowly add a solution of 6-Bromo-1-benzothiophene-2-carbonyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the acylated product.

Mechanism of Action of Derived SERMs

Molecules derived from the benzothiophene scaffold, such as raloxifene, exert their biological effects by acting as selective estrogen receptor modulators (SERMs).[14] They bind to estrogen receptors (ERα and ERβ) and can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. This tissue-selective activity is the basis for their therapeutic utility.[15]

Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator.

In bone tissue, raloxifene acts as an estrogen agonist, which helps to maintain bone density and reduce the risk of osteoporosis in postmenopausal women.[14] Conversely, in breast and uterine tissues, it acts as an estrogen antagonist, blocking the effects of estrogen that can promote the growth of hormone-receptor-positive cancers.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

In case of accidental exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceuticals. Its strategic placement of bromo and carboxylic acid functional groups allows for a wide range of chemical transformations, making it a key intermediate in the construction of complex molecular architectures with significant biological activity. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. As research into novel therapeutics continues, the importance of such well-defined and functionalized heterocyclic scaffolds will undoubtedly grow.

References

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. Retrieved from [Link]

-

Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis Of Arzoxifene. (2012). Globe Thesis. Retrieved from [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry-Synthesis of Benzothiophene. (n.d.). Slideshare. Retrieved from [Link]

-

Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Efficient Synthesis of 3-Oxygenated Benzothiophene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Raloxifene. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Retrieved from [Link]

-

Structures of raloxifene and the derivative R1h used in structure-function studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Fusing privileged structures: synthesis and characterization of new benzothiophene-chalcone hybrids. (n.d.). Arkat USA. Retrieved from [Link]

-

Effects of raloxifene on activation and inactivation kinetics of I T-Ca. (n.d.). ResearchGate. Retrieved from [Link]

-

Flow diagram of raloxifene treatment trial and confirmatory analysis. (n.d.). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). RecSupply. Retrieved from [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2011). ResearchGate. Retrieved from [Link]

- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.

-

6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. (1972). Semantic Scholar. Retrieved from [Link]

-

ethyl 6-bromobenzo[b]thiophene-2-carboxylate. (n.d.). Chemsrc. Retrieved from [Link]

-

6-Hydroxy-2-(4-Hydroxyphenyl)Benzo[B]Thiophene Manufacturer, Supplier from Aurangabad. (n.d.). Anjali Labs. Retrieved from [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI. Retrieved from [Link]

-

Search Results. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

-

13 C NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

-

Benzo(b)thiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Benzothiophenes database - synthesis, physical properties. (n.d.). Retrieved from [Link]

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. globethesis.com [globethesis.com]

- 6. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: 6-Bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic compound featuring a benzothiophene core, a structure of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, molecular weight, spectroscopic profile, synthesis methodologies, and its established and potential applications in drug discovery and development. We will explore its role as a versatile scaffold for generating compounds with a wide array of biological activities, including antimicrobial and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into leveraging this molecule for therapeutic innovation.

Introduction to the Benzothiophene Scaffold

Benzothiophene, an aromatic heterocyclic compound consisting of a fused benzene and thiophene ring, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with a diverse range of biological targets.[1] Derivatives of benzothiophene are integral to numerous pharmaceutical agents, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and antidiabetic domains.[1]

The subject of this guide, this compound, incorporates two key functional groups onto this scaffold: a bromine atom at the 6-position and a carboxylic acid at the 2-position. The bromine atom can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions) or contribute to binding interactions through halogen bonding. The carboxylic acid group is a versatile functional group known for its ability to form critical hydrogen bonds with biological receptors.[2] This guide aims to provide a comprehensive technical overview of this specific derivative, consolidating its chemical properties, synthesis, and therapeutic potential.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical entity in a research or development setting is a thorough understanding of its fundamental properties.

Core Properties

The key identifying and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrO₂S | [3][4] |

| Molecular Weight | 257.1 g/mol | [3][4] |

| CAS Number | 19075-58-2 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C12=CC(Br)=CC=C1C=C(C(O)=O)S2 | [3] |

| InChIKey | CKBBSFOOIOHLPC-UHFFFAOYSA-N | [3] |

| Appearance | Typically an off-white to pale yellow solid | N/A |

Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and purity assessment. Based on its structure and data from closely related analogs, the expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the thiophene ring (at C3) will likely appear as a singlet, while the protons on the benzene ring will exhibit a coupling pattern consistent with a 1,2,4-trisubstituted system. The acidic proton of the carboxylic acid will present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 160 ppm). The remaining signals will correspond to the eight carbons of the benzothiophene ring system, with chemical shifts influenced by the bromine and sulfur atoms. For example, 13C NMR data for the analogous 6-chlorobenzo[b]thiophene-2-carboxylic acid shows a carbonyl carbon at δ 163.48 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3300 cm⁻¹) and a sharp, intense C=O stretching band (~1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 256 and 258.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving cyclization reactions.[6] A common and effective approach is the palladium-catalyzed oxidative cyclization of 2-(methylthio)phenylacetylenes with carbon monoxide and an alcohol.[7]

Generalized Synthetic Workflow

A plausible synthetic route to this compound involves the cyclization of a suitably substituted precursor. The workflow below illustrates a conceptual pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Protocol: Synthesis via Gewald-Type Reaction (Hypothetical)

This protocol describes a potential synthesis adapted from established methods for substituted thiophenes.

-

Step 1: Synthesis of 2-amino-4-bromothiophenol. (This starting material may be commercially available or synthesized via reduction of the corresponding nitro compound).

-

Step 2: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 2-amino-4-bromothiophenol in ethanol.

-

Step 3: Addition of Reagents. Add 1.1 equivalents of ethyl pyruvate and a catalytic amount of a base such as piperidine. The choice of pyruvate derivative is crucial as it provides the backbone for the carboxylic acid group.

-

Step 4: Reflux. Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The heat provides the activation energy for the condensation and subsequent intramolecular cyclization.

-

Step 5: Workup. After completion, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is the ethyl ester of the target molecule.

-

Step 6: Saponification. Collect the solid ester by filtration and suspend it in an aqueous solution of sodium hydroxide (2-3 equivalents). Heat the mixture to 80-90°C for 2-3 hours to hydrolyze the ester to the carboxylic acid.

-

Step 7: Purification. Cool the solution and acidify with concentrated HCl until the pH is ~2. The final product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Step 8: Validation. Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry as described in Section 2.2.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a cornerstone in the design of new therapeutic agents.[1] The 6-bromo derivative serves as both a potential active molecule and a key intermediate for creating more complex structures.

Antimicrobial and Antifungal Activity

Benzothiophene derivatives have been extensively studied for their antimicrobial properties. Research has shown that combining the benzothiophene nucleus with other pharmacophores, like acylhydrazones, can lead to potent agents against multidrug-resistant bacteria, including Staphylococcus aureus (MRSA).[5] The 6-bromo substitution can enhance lipophilicity, potentially improving cell membrane penetration.

Anti-inflammatory and Anticancer Potential

The core structure has been identified in compounds with anti-inflammatory effects.[2] Furthermore, related benzothiophene derivatives are key intermediates in the synthesis of drugs like Raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis, which underscores the scaffold's relevance in treating hormone-related conditions and cancers.[8]

Kinase Inhibition in Metabolic Disease

A compelling application for this class of molecules is the allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK). A closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, was identified as a potent BDK inhibitor.[9] Inhibition of BDK leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which in turn lowers the concentration of branched-chain amino acids (BCAAs) in the blood. Elevated BCAAs are implicated in metabolic diseases like maple syrup urine disease and insulin resistance.[9]

Caption: Mechanism of BDK inhibition by benzothiophene carboxylate derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the biological activity of this compound, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL. Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A solvent control (broth with bacteria and DMSO at the highest concentration used) is essential to rule out any antimicrobial effect of the solvent.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be observed by the lack of turbidity in the well.

-

Validation: To confirm the result, a viability indicator such as resazurin can be added. A color change from blue to pink indicates viable bacteria. The wells that remain blue contain inhibited bacteria.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. The following information is synthesized from safety data sheets of similar compounds.[10]

| Hazard Category | Precaution / First Aid |

| Acute Toxicity (Oral) | Do not ingest. If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[10] |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[10] |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[10] |

-

Handling: Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid formation of dust.[10]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion

This compound, with a molecular weight of 257.1 g/mol , is more than a simple chemical entity; it is a highly versatile platform for chemical and biological exploration. Its robust scaffold, combined with strategically placed functional groups, makes it an attractive starting point for the synthesis of novel therapeutic agents. From its potential as an antimicrobial agent to its role in targeting complex enzyme systems like BDK, this compound represents a valuable tool for researchers in drug discovery. The synthetic routes are accessible, and its biological potential is significant, ensuring its continued relevance in the field of medicinal chemistry.

References

-

Title: Safety Data Sheet - METHYL 6-BROMONICOTINATE Source: INDOFINE Chemical Company, Inc. URL: [Link]

-

Title: 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 Source: Angene URL: [Link]

-

Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: National Institutes of Health (PMC) URL: [Link]

-

Title: 5-Bromo-1-benzothiophene-2-carboxylic acid | 7312-10-9 Source: J&K Scientific URL: [Link]

-

Title: Benzothiophenes database - synthesis, physical properties Source: Organic-Chemistry.org URL: [Link]

-

Title: Benzothiophene synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives Source: ResearchGate URL: [Link]

- Title: Process for the synthesis of benzothiophenes Source: Google Patents URL

-

Title: Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor “thiophene-2-carboxylicacid” Source: ResearchGate URL: [Link]

-

Title: Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization Source: American Chemical Society Publications URL: [Link]

-

Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: PubMed URL: [Link]

-

Title: Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase Source: PubMed URL: [Link]

- Title: Benzothiophene derivatives and medicinal use thereof Source: Google Patents URL

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR spectrum [chemicalbook.com]

- 4. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]

- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.se [fishersci.se]

An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-1-benzothiophene-2-carboxylic acid. We will delve into its core chemical structure, outline a robust synthetic pathway, detail its analytical characterization, and explore its significance as a versatile building block in modern pharmaceutical research.

Core Molecular Profile and Physicochemical Properties

This compound (also known as 6-bromobenzo[b]thiophene-2-carboxylic acid) is a heterocyclic compound featuring a benzothiophene core. This scaffold, an isostere of indole, is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active agents.[1][2] The molecule's structure is characterized by a bromine atom at the C6 position of the benzene ring and a carboxylic acid group at the C2 position of the thiophene ring. This specific arrangement of functional groups provides distinct chemical reactivity and opportunities for diverse synthetic modifications.

The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of various aryl, heteroaryl, or alkyl groups to build molecular complexity.[3][4] The carboxylic acid moiety provides a site for amide bond formation, esterification, or reduction, and its acidity is a critical factor in the molecule's overall physicochemical profile, influencing properties like solubility and potential for hydrogen bonding interactions.[1][5]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 19075-58-2 | [6] |

| Molecular Formula | C₉H₅BrO₂S | [6][7] |

| Molecular Weight | 257.11 g/mol | [6][7] |

| SMILES | C12=CC(Br)=CC=C1C=C(C(O)=O)S2 | [6] |

| InChI Key | CKBBSFOOIOHLPC-UHFFFAOYSA-N | [6] |

| Form | Solid | |

Synthesis Pathway: A Representative Protocol

The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving transition-metal-catalyzed cyclization or annulation reactions.[8][9] A common and effective approach involves the cyclization of a suitably substituted precursor. The following protocol is a representative method adapted from established literature procedures for constructing the benzothiophene core.

The causality behind this experimental design lies in the creation of the key C-S and C-C bonds that form the heterocyclic system. The choice of a palladium catalyst, for instance, is driven by its high efficiency and functional group tolerance in facilitating the intramolecular cyclization that is often the cornerstone of these syntheses.[9]

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound.

Materials:

-

4-Bromothiophenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

N-Bromosuccinimide (NBS)

-

Appropriate solvents (e.g., Toluene, Acetic Acid, Dichloromethane)

-

Standard laboratory glassware and safety equipment

Methodology:

-

Synthesis of (4-bromophenylthio)acetic acid:

-

In a round-bottom flask, dissolve 4-bromothiophenol (1 eq.) in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of chloroacetic acid (1.1 eq.) dropwise while maintaining the temperature below 20°C.

-

Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Acidify the mixture with HCl to precipitate the product. Filter, wash with water, and dry to yield (4-bromophenylthio)acetic acid. This step establishes the necessary precursor containing the sulfur atom and the acetic acid side chain.

-

-

Cyclization to form 6-Bromo-1-benzothiophen-3(2H)-one:

-

Add the dried (4-bromophenylthio)acetic acid to polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to 80-100°C for 2-4 hours. This strong acid catalyst promotes an intramolecular Friedel-Crafts acylation, forming the thiophene ring.[10]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure.

-

-

Conversion to this compound:

-

This step often involves a multi-step sequence, such as reduction of the ketone followed by introduction of the carboxylic acid group at the C2 position, or a rearrangement/oxidation sequence. A common route is the Fiesselmann thiophene synthesis or related variations.

-

Self-Validation: The success of each step must be validated. The crude product from each stage should be analyzed (e.g., by TLC, ¹H NMR) to confirm the conversion before proceeding. Final purification via recrystallization or column chromatography is essential to obtain a high-purity product.

-

Analytical Characterization: A Spectroscopic Blueprint

Unambiguous structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework.[11] Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[12][13]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Rationale |

|---|---|---|---|

| ~13.6 | broad singlet | 1H (COOH) | Highly deshielded acidic proton of the carboxylic acid. |

| ~8.3 | doublet | 1H (H7) | Aromatic proton ortho to the bromine, deshielded. |

| ~8.1 | singlet | 1H (H3) | Proton on the thiophene ring. |

| ~8.0 | doublet | 1H (H4) | Aromatic proton ortho to the sulfur-fused carbon. |

| ~7.5 | doublet of doublets | 1H (H5) | Aromatic proton coupled to both H4 and H7. |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon | Rationale |

|---|---|---|

| ~163 | C=O | Carbonyl carbon of the carboxylic acid.[12] |

| ~143 | C7a | Quaternary carbon at the ring junction, adjacent to sulfur. |

| ~138 | C3a | Quaternary carbon at the ring junction. |

| ~136 | C2 | Carbon bearing the carboxylic acid group. |

| ~130 | C3 | CH carbon in the thiophene ring. |

| ~127 | C5 | CH carbon on the benzene ring. |

| ~126 | C4 | CH carbon on the benzene ring. |

| ~123 | C7 | CH carbon on the benzene ring. |

| ~120 | C6 | Carbon bearing the bromine atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid and the aromatic system.[14][15][16]

Table 4: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | A very broad and characteristic band confirming the presence of the hydrogen-bonded acid dimer.[14] |

| ~3100 | =C-H stretch | Aromatic/Thiophene | C-H stretching from the sp² hybridized carbons of the rings. |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl group conjugated with an aromatic system.[17] |

| 1600-1450 | C=C stretch | Aromatic/Thiophene | A series of bands corresponding to the carbon-carbon stretching vibrations within the fused ring system. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[18] The expected m/z values would be ~256 and ~258.

-

Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, m/z = M-17) and the loss of the entire carboxyl group (-COOH, m/z = M-45).[19][20][21] The stability of the benzothiophene ring system would likely make fragments resulting from its cleavage less prominent.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product therapeutic agent but rather a high-value intermediate or scaffold for the synthesis of more complex molecules. Its derivatives have been investigated for a wide range of biological activities.

-

Antimicrobial Agents: The benzothiophene nucleus has been combined with other pharmacophores, like acylhydrazones, to develop new classes of antibiotics targeting multidrug-resistant bacteria, including Staphylococcus aureus (MRSA).[12][13]

-

Anti-inflammatory and Anti-cancer Agents: Benzothiophene derivatives have shown potential as anti-inflammatory agents and have been explored as inhibitors of pathways like RhoA/ROCK, which are implicated in cancer.[2][22][23]

-

Enzyme Inhibitors: The thiophene carboxylic acid scaffold has been identified as a potent inhibitor of enzymes such as D-amino acid oxidase (DAO), highlighting its potential in neurological and psychiatric drug discovery.[3]

-

Receptor Modulators: Complex derivatives have been synthesized as potent antagonists for receptors like the neurokinin-2 (NK₂) receptor, with potential applications in treating various physiological disorders.[24]

The utility of this molecule lies in its synthetic tractability, allowing chemists to systematically explore the chemical space around the benzothiophene core to optimize potency, selectivity, and pharmacokinetic properties (ADME) of lead compounds.

Caption: The central role of the title compound as a scaffold for medicinal chemistry.

Conclusion

This compound represents a foundational building block for advanced organic synthesis, particularly within the pharmaceutical industry. Its well-defined structure, characterized by two distinct and synthetically versatile functional groups, provides a robust platform for the development of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for any scientist aiming to leverage the potential of the benzothiophene scaffold in their research and development programs.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Molbase. (n.d.). 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.

-

Gensini, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 465. Available from: [Link]

-

ResearchGate. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

Kawai, T., et al. (2016). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 24(18), 4145-4152. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

Chemsigma. (n.d.). 6-bromo-Benzo[b]thiophene-3-carboxylic acid [19075-61-7]. Retrieved from [Link]

- Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

Bartoletti, M., et al. (2017). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 82(11), 5873-5881. Available from: [Link]

-

Semantic Scholar. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 12(9), 1546-1555. Available from: [Link]

-

Bouyahyaoui, A., et al. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Journal of Molecular Structure, 1222, 128881. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of functionalized benzothiophenes by twofold Heck and subsequent 6π-electrocyclization reactions of 2,3-dibromothiophene. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2020). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-4165. Available from: [Link]

-

IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2021). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

Bentham Science. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

Sources

- 1. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres [ouci.dntb.gov.ua]

- 6. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID(19075-58-2) 1H NMR spectrum [chemicalbook.com]

- 7. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID | CAS 19075-61-7 [matrix-fine-chemicals.com]

- 8. Benzothiophene synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. youtube.com [youtube.com]

- 18. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemimpex.com [chemimpex.com]

- 23. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-1-benzothiophene-2-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 6-Bromo-1-benzothiophene-2-carboxylic acid

This compound, systematically named 6-bromobenzo[b]thiophene-2-carboxylic acid , is a multifaceted heterocyclic compound that has garnered significant attention in the scientific community. Its unique molecular architecture, featuring a benzothiophene core substituted with a bromine atom and a carboxylic acid group, renders it a valuable building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its burgeoning applications, particularly in the realm of drug discovery.

The strategic placement of the bromine atom at the 6-position and the carboxylic acid at the 2-position of the benzothiophene ring system provides two reactive handles for further chemical modifications. This allows for the facile introduction of diverse functional groups, enabling the exploration of a vast chemical space and the generation of libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromobenzo[b]thiophene-2-carboxylic acid | [2] |

| Synonyms | This compound | [1] |

| CAS Number | 19075-58-2 | [1] |

| Molecular Formula | C₉H₅BrO₂S | [1] |

| Molecular Weight | 257.11 g/mol | [1] |

| Appearance | Tan solid | [1] |

| Melting Point | 262-270 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Spectroscopic Data:

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available for detailed structural elucidation. | [3] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | [3] |

| Mass Spectrometry (MS) | Mass spectra confirm the molecular weight and fragmentation pattern. | [3] |

| Infrared (IR) | IR spectra show characteristic peaks for the carboxylic acid and aromatic moieties. | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of analogous benzothiophene derivatives.[4][5]

Workflow for the Synthesis of this compound

Caption: A two-step workflow for the synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate

This step involves the cyclization of a substituted thiophenol with an appropriate three-carbon building block, followed by esterification. A common approach is the reaction of a 4-bromothiophenol derivative with ethyl chloroacetate in the presence of a base.

-

Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

-

Addition of Reagents: To this mixture, add ethyl chloroacetate (1 equivalent) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 6-bromobenzo[b]thiophene-2-carboxylate.

Step 2: Saponification to this compound

This final step involves the hydrolysis of the ester to the corresponding carboxylic acid.

-

Reaction Setup: Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Addition of Base: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified with a dilute acid, such as 1M hydrochloric acid (HCl), until a precipitate is formed. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a tan solid.[1]

Applications in Drug Discovery: A Promising Scaffold for Novel Therapeutics

The benzothiophene core is a privileged scaffold in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of compounds with a wide range of therapeutic applications.[6]

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity against various cancer cell lines.[7][8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

Caption: Proposed mechanism of anticancer activity for some benzothiophene derivatives.

These compounds can interfere with critical cellular processes such as microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[9] Specifically, certain benzothiophene analogs have been shown to inhibit tubulin polymerization, a key process in cell division.[9]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This compound and its derivatives have emerged as a promising class of antimicrobial agents.[10] Acylhydrazone derivatives, in particular, have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[10]

The antimicrobial mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity. This leads to leakage of intracellular components and ultimately cell death.[11] The lipophilic nature of the benzothiophene core allows these compounds to readily associate with the lipid bilayer of the bacterial membrane.

Caption: Proposed mechanism of antimicrobial action for benzothiophene derivatives.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the presence of multiple reactive sites make it an invaluable tool for medicinal chemists and materials scientists. The demonstrated anticancer and antimicrobial activities of its derivatives underscore its potential as a scaffold for the development of next-generation therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

-

OICC Press. Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. Available from: [Link]

-

PMC - NIH. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Available from: [Link]

-